
3-Bromo-5-(3-bromo-2-methylpropyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-(3-bromo-2-methylpropyl)pyridine is a heterocyclic organic compound with the molecular formula C₉H₁₁Br₂N. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C₅H₅N. This compound is characterized by the presence of two bromine atoms and a methylpropyl group attached to the pyridine ring. It is primarily used as a building block in organic synthesis and has applications in various fields including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(3-bromo-2-methylpropyl)pyridine typically involves the bromination of 5-(3-bromo-2-methylpropyl)pyridine. One common method involves the use of bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-Bromo-5-(3-bromo-2-methylpropyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as NaOH or KOtBu in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like H₂O₂ or m-CPBA in solvents such as acetonitrile (CH₃CN) or dichloromethane (CH₂Cl₂).
Reduction: Reducing agents like LiAlH₄ or NaBH₄ in solvents such as tetrahydrofuran (THF) or ethanol (EtOH).
Major Products Formed
Substitution: Formation of various substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced pyridine derivatives.
科学的研究の応用
3-Bromo-5-(3-bromo-2-methylpropyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds. It is also employed in the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials for electronic applications.
作用機序
The mechanism of action of 3-Bromo-5-(3-bromo-2-methylpropyl)pyridine is not fully understood. it is believed to interact with various molecular targets and pathways. The presence of bromine atoms and the pyridine ring may facilitate interactions with enzymes and receptors, leading to modulation of biological processes. Further research is needed to elucidate the specific molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
3-Bromopyridine: A simpler analog with a single bromine atom attached to the pyridine ring.
5-Bromo-2-methylpyridine: A related compound with a bromine atom and a methyl group attached to the pyridine ring.
3,5-Dibromopyridine: A compound with two bromine atoms attached to the pyridine ring at positions 3 and 5.
Uniqueness
3-Bromo-5-(3-bromo-2-methylpropyl)pyridine is unique due to the presence of both a 3-bromo-2-methylpropyl group and an additional bromine atom on the pyridine ring. This structural feature imparts distinct chemical reactivity and potential biological activities compared to its simpler analogs.
特性
分子式 |
C9H11Br2N |
|---|---|
分子量 |
293.00 g/mol |
IUPAC名 |
3-bromo-5-(3-bromo-2-methylpropyl)pyridine |
InChI |
InChI=1S/C9H11Br2N/c1-7(4-10)2-8-3-9(11)6-12-5-8/h3,5-7H,2,4H2,1H3 |
InChIキー |
ZXGJRFSMSWRAFP-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CC(=CN=C1)Br)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



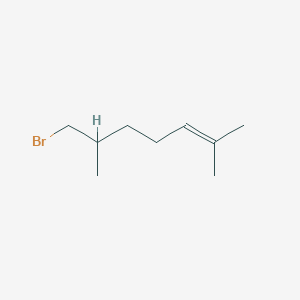
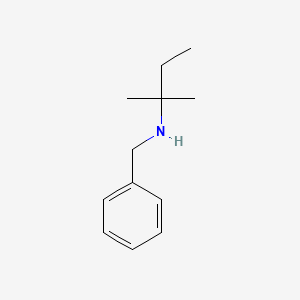


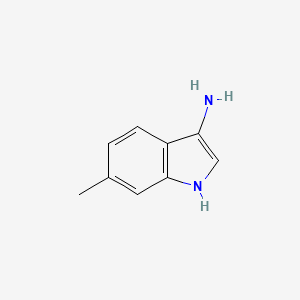
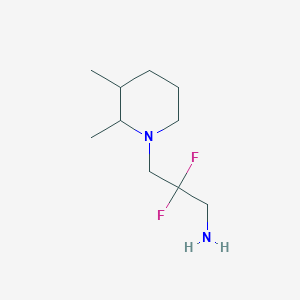
![2-{[(5-Bromo-3-pyridinyl)methyl]amino}ethanol](/img/structure/B13186255.png)
methanol](/img/structure/B13186258.png)
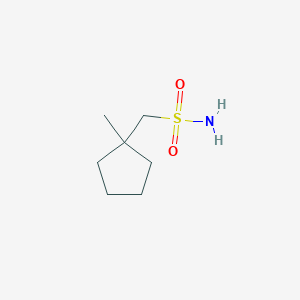
![4-[(1S)-2-bromo-1-hydroxyethyl]-N,N-diethylbenzenesulfonamide](/img/structure/B13186279.png)
![tert-butyl N-methyl-N-[2-methyl-1-(piperidin-3-yl)propyl]carbamate](/img/structure/B13186286.png)
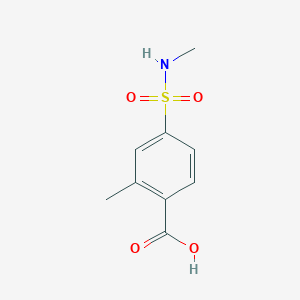
![{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine](/img/structure/B13186304.png)
